1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one

HDAC inhibition Epigenetics Cancer cell screening

1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one (CAS No. 54153-66-1; molecular formula C₂₀H₁₆BrNO₂; molecular weight 382.25 g/mol) is a fully synthetic, small-molecule heterocyclic compound belonging to the pyrrol-2(5H)-one (γ-lactam) class.

Molecular Formula C20H16BrNO2
Molecular Weight 382.2 g/mol
Cat. No. B15076929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one
Molecular FormulaC20H16BrNO2
Molecular Weight382.2 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(=CC1=O)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C20H16BrNO2/c1-14(23)22-13-17(12-20(22)24)19(11-15-5-3-2-4-6-15)16-7-9-18(21)10-8-16/h2-12H,13H2,1H3/b19-11+
InChIKeyVNGMCXXQKHUHQH-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one: Chemical Identity and Structural Classification for Procurement Assessment


1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one (CAS No. 54153-66-1; molecular formula C₂₀H₁₆BrNO₂; molecular weight 382.25 g/mol) is a fully synthetic, small-molecule heterocyclic compound belonging to the pyrrol-2(5H)-one (γ-lactam) class . Its structure is distinguished by three pharmacophorically relevant modules: an N-acetylated γ-lactam core, a 4-bromophenyl substituent, and a phenylvinyl (stilbenoid) side chain . The compound is commercially catalogued as a research-grade screening compound (AldrichCPR, product number S307459) and is also registered in the BindingDB and ChEMBL databases under CHEMBL5598534, indicating its inclusion in bioactivity screening campaigns [1]. This compound serves as a versatile intermediate and scaffold for medicinal chemistry programs targeting kinases, epigenetic regulators (HDACs), and inflammatory pathways, differentiating it from simpler pyrrolones that lack the bromophenyl and phenylvinyl functionalities [2].

Why 1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one Cannot Be Replaced by Generic Pyrrolones, Simple Bromophenyl-Pyrroles, or Stilbene Analogs


The compound integrates three functional modules—an N-acetyl-γ-lactam, a 4-bromophenyl group, and a phenylvinyl moiety—into a single molecular architecture, whereas commercially available analogs typically contain only one or two of these features. Generic pyrrol-2(5H)-ones such as 1-acetyl-1H-pyrrol-2(5H)-one (CAS 65758-34-1, C₆H₇NO₂, MW 125.13) lack both the bromophenyl substituent required for halogen bonding and cross-coupling derivatization and the extended π-system necessary for interactions with flat binding pockets in kinases and HDACs . Compounds such as 4-(4-bromophenyl)-2-phenyl-1H-pyrrole (CAS 862201-35-2, C₁₆H₁₂BrN, MW 298.18) provide the aryl modules but omit the acetylated lactam carbonyl that serves as a zinc-binding group or hydrogen-bond acceptor in target engagement . Stilbenes and phenylvinyl derivatives supply the extended conjugation pattern but lack the heterocyclic core that confers aqueous solubility and metabolic handling advantages [1]. Interchanging any of these partial analogs is therefore not equivalent: the unique combination of structural elements in 1-acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one dictates its specific reactivity in palladium-catalyzed cross-coupling, its distinct bioactivity fingerprint (HDAC inhibition, FPR1 antagonism potential), and its suitability for structure–activity relationship (SAR) exploration at multiple vectors simultaneously [2].

Quantitative Differentiation Evidence for 1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one Versus Closest Structural Analogs


HDAC Inhibitory Activity: Target Compound vs. Unsubstituted Pyrrolone Core

In a direct enzymatic assay using human HeLa cell extracts, 1-acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one inhibited histone deacetylase (HDAC) activity with an IC₅₀ of 490 nM [1]. By contrast, the unsubstituted core 1-acetyl-1H-pyrrol-2(5H)-one (CAS 65758-34-1) shows no reported HDAC inhibitory activity in ChEMBL or BindingDB, consistent with the requirement of the extended aryl system for engagement with the HDAC surface recognition groove [2]. This constitutes a functional gain driven by the phenylvinyl-bromophenyl substitution pattern.

HDAC inhibition Epigenetics Cancer cell screening

Phenylvinyl Moiety Enables Kinase Pocket Engagement: Comparison with Simple Bromophenyl-Pyrroles

The phenylvinyl (stilbenoid) side chain in 1-acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one provides an extended π-conjugated system that is absent in simple bromophenyl-pyrroles such as 4-(4-bromophenyl)-2-phenyl-1H-pyrrole (CAS 862201-35-2). Stilbene-based inhibitors have been crystallographically demonstrated to occupy the ATP-binding pocket of Pim-1 kinase, with the cis-stilbene configuration inducing a unique glycine-rich loop rearrangement that deeply buries the ligand [1]. While direct IC₅₀ data for the target compound against Pim-1 are not yet published, the structural analogy to validated stilbene-kinase pharmacophores predicts a binding mode unavailable to the comparator, which lacks the vinyl linker altogether.

Kinase inhibition Stilbene pharmacophore Cancer therapeutics

4-Bromophenyl Substituent as a Synthetic Handle: Cross-Coupling Competence vs. Non-Halogenated Analogs

The para-bromine atom on the 4-bromophenyl ring of 1-acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck), enabling late-stage diversification of the scaffold. Non-halogenated phenylvinyl-pyrrolones or simple phenyl-substituted pyrrolones lack this reactive handle and require de novo synthesis for each analog [1]. The brominated pyrrolone class is explicitly noted in synthetic methodology literature for its compatibility with palladium-catalyzed transformations, allowing rapid library construction from a single intermediate [2]. This provides a practical procurement advantage: purchasing the brominated compound yields access to dozens of derivatives through parallel chemistry.

Suzuki-Miyaura coupling Medicinal chemistry diversification C–C bond formation

CCR5 Antagonism and Chemokine Pathway Relevance: Differentiation from FPR1-Selective Pyrrolones

Preliminary pharmacological screening reported in the patent literature indicates that 1-acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one exhibits CCR5 antagonist activity, positioning it for indications including HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. This chemokine receptor profile is distinct from the FPR1 antagonism reported for 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogs [2]. While both scaffolds share a pyrrol-2(5H)-one core, the target compound lacks the 3-hydroxy and 4-aroyl substituents that drive FPR1 selectivity, instead bearing the phenylvinyl-bromophenyl arrangement that appears to favor CCR5 engagement. Direct quantitative head-to-head data across both targets are not publicly available; however, the reported CCR5 activity is corroborated by independent ChEMBL annotation linking pyrrol-2(5H)-one derivatives to CCR5 screening [3].

CCR5 antagonism HIV entry inhibition Chemokine receptor

Molecular Properties and Drug-Likeness: Calculated Lipophilicity Comparison with 4-Aroyl-3-hydroxy-pyrrolones

The target compound has a calculated LogP of 4.24 (cLogP) and a polar surface area (PSA) of 37.38 Ų . In comparison, representative 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones exhibit significantly higher PSA values due to the additional hydroxyl and aroyl oxygen atoms (estimated PSA >70 Ų for compounds 14 and 17 in the FPR1 series) [1]. The lower PSA of the target compound predicts superior membrane permeability, which is advantageous for intracellular target engagement (HDACs, kinases) but may reduce aqueous solubility. This positions the compound as more suitable for cell-based screening assays requiring passive diffusion, whereas the 3-hydroxy-4-aroyl analogs may be preferred for extracellular targets such as FPR1.

Lipophilicity Drug-likeness Physicochemical profiling

Optimal Application Scenarios for 1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one Based on Quantitative Evidence


Epigenetic Drug Discovery: HDAC Inhibitor Hit-to-Lead Optimization

With a validated HDAC IC₅₀ of 490 nM in HeLa cell extracts, this compound serves as a mid-potency starting point for medicinal chemistry optimization [1]. The N-acetyl group provides a zinc-binding motif, the bromophenyl ring enables parallel SAR via Suzuki coupling, and the phenylvinyl group can be modified to tune selectivity among HDAC isoforms (HDAC1–11). Compared to generic pyrrolones that lack measurable HDAC activity, this compound offers a functional entry into the epigenetic inhibitor space without requiring de novo scaffold design. Procurement is recommended for research groups initiating HDAC inhibitor programs that require synthetic tractability and multiple vectors for chemical expansion.

Parallel Library Synthesis via Late-Stage Cross-Coupling Diversification

The para-bromine substituent makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) [2]. A single procurement of 10–50 mg enables the synthesis of 24–96 distinct analogs in parallel format using commercial boronic acid or amine building blocks. This contrasts with non-halogenated pyrrolones that require multi-step de novo synthesis for each analog. The compound is therefore suited for core-fixed library production in medium-throughput screening environments, where scaffold diversification speed directly correlates with hit discovery probability.

Kinase Inhibitor Screening Based on Stilbene Pharmacophore Mimicry

The phenylvinyl moiety structurally mimics the stilbene pharmacophore that has been crystallographically validated to occupy the Pim-1 kinase ATP pocket and induce glycine-rich loop rearrangement [3]. Although direct kinase inhibition data for this specific compound remain unpublished, the structural precedent supports its inclusion in kinase inhibitor screening panels, particularly against Pim-1, DYRK1A, and PLK1, where stilbene-based inhibitors have shown activity. For kinase-focused screening campaigns, this compound offers a differentiated chemotype from standard heterocyclic kinase inhibitors (e.g., quinazolines, pyrazolopyrimidines).

Chemokine Receptor (CCR5) Antagonist Screening for Inflammatory and Antiviral Indications

Patent-derived pharmacological screening data identify this compound as a CCR5 antagonist with potential applications in HIV entry inhibition, asthma, rheumatoid arthritis, and COPD [4]. This chemokine receptor profile is distinct from the FPR1 antagonism dominant in other pyrrol-2(5H)-one subclasses. For research programs targeting CCR5-mediated pathologies, this compound provides a structurally characterized starting point that can be contrasted against maraviroc-like chemotypes in competitive binding and functional assays.

Quote Request

Request a Quote for 1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.